molecular formula C16H24N4O2 B12467905 N-cyclohexyl-2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide

N-cyclohexyl-2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide

Cat. No.: B12467905
M. Wt: 304.39 g/mol
InChI Key: OLPPUAPVIUVDMG-UHFFFAOYSA-N
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Description

N-[(CYCLOHEXYLCARBAMOYL)AMINO]-4-(DIMETHYLAMINO)BENZAMIDE is a complex organic compound with the molecular formula C20H28N4O2 It is characterized by the presence of a cyclohexylcarbamoyl group and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(CYCLOHEXYLCARBAMOYL)AMINO]-4-(DIMETHYLAMINO)BENZAMIDE typically involves the condensation of 4-(dimethylamino)benzoic acid with cyclohexyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as 4-N,N-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of N-[(CYCLOHEXYLCARBAMOYL)AMINO]-4-(DIMETHYLAMINO)BENZAMIDE can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(CYCLOHEXYLCARBAMOYL)AMINO]-4-(DIMETHYLAMINO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(CYCLOHEXYLCARBAMOYL)AMINO]-4-(DIMETHYLAMINO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(CYCLOHEXYLCARBAMOYL)AMINO]-4-(DIMETHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

N-[(CYCLOHEXYLCARBAMOYL)AMINO]-4-(DIMETHYLAMINO)BENZAMIDE can be compared with other similar compounds, such as:

    N-cyclohexyl-N-(cyclohexylcarbamoyl)benzamide: Similar structure but lacks the dimethylamino group, leading to different chemical and biological properties.

    N-Butyl-4-[(cyclohexylcarbamoyl)amino]benzamide: Contains a butyl group instead of a dimethylamino group, resulting in variations in reactivity and applications.

The uniqueness of N-[(CYCLOHEXYLCARBAMOYL)AMINO]-4-(DIMETHYLAMINO)BENZAMIDE lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

1-cyclohexyl-3-[[4-(dimethylamino)benzoyl]amino]urea

InChI

InChI=1S/C16H24N4O2/c1-20(2)14-10-8-12(9-11-14)15(21)18-19-16(22)17-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,18,21)(H2,17,19,22)

InChI Key

OLPPUAPVIUVDMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NNC(=O)NC2CCCCC2

Origin of Product

United States

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